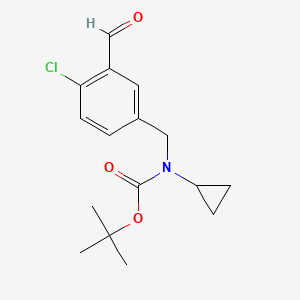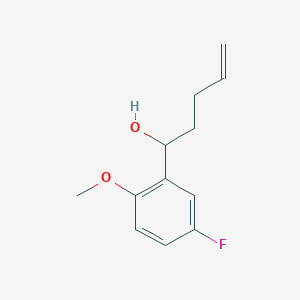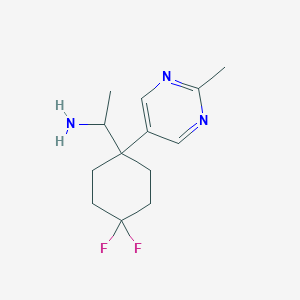
MRLB-223
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRLB-223 is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl structure with amino and carbamoyl groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MRLB-223 typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of amino and carbamoyl groups. The final step involves esterification with pyridin-3-ylmethyl alcohol. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
MRLB-223 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
Major products formed from these reactions include nitro derivatives, amines, and substituted biphenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, MRLB-223 is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and diagnostic tools.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of MRLB-223 involves its interaction with specific molecular targets. The amino and carbamoyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The biphenyl structure also contributes to its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid methyl ester
- [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid ethyl ester
- [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid propyl ester
Uniqueness
Compared to similar compounds, MRLB-223 exhibits unique properties due to the presence of the pyridin-3-ylmethyl ester group. This group enhances its ability to interact with specific molecular targets and improves its solubility in various solvents. These properties make it a valuable compound for diverse scientific and industrial applications.
Eigenschaften
Molekularformel |
C27H24N4O3 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C27H24N4O3/c28-24-13-12-23(21-6-2-1-3-7-21)15-25(24)31-26(32)22-10-8-19(9-11-22)17-30-27(33)34-18-20-5-4-14-29-16-20/h1-16H,17-18,28H2,(H,30,33)(H,31,32) |
InChI-Schlüssel |
AXVLWKBVIHOIQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=C(C=C3)CNC(=O)OCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-{Bis(2-fluoro-2,2-dinitroethoxy)[(trichloromethyl)disulfanyl]methoxy}-1-fluoro-1,1-dinitroethane](/img/structure/B8310425.png)
